molecular formula C8H6ClN B8688228 6-Chloro-3-ethynyl-2-methylpyridine

6-Chloro-3-ethynyl-2-methylpyridine

Cat. No. B8688228
M. Wt: 151.59 g/mol
InChI Key: AYPTWBRWECHFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-ethynyl-2-methylpyridine is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-ethynyl-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-ethynyl-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-3-ethynyl-2-methylpyridine

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

6-chloro-3-ethynyl-2-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3

InChI Key

AYPTWBRWECHFJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.37 M sodium methoxide solution was prepared by dissolving sodium metal (2.10 g, 91.4 mmol) in dry methanol (20 ml). In a separate flask, Bestmann's reagent (2.11 ml, 13.5 mmol) was taken up in THF (44.3 ml) and cooled to −78° C. The sodium methoxide solution (3.09 ml, 13.50 mmol) was added dropwise to the reaction mixture over 30 minutes. A solution of 6-chloro-2-methylnicotinaldehyde (1.00 g, 6.43 mmol) in THF (20 ml) and then added dropwise to the reaction over 30 minutes and the reaction was allowed to warm slowly to −10° C. and maintained at −10° C. for 90 minutes. Saturated aqueous ammonium chloride was added, the layers were separated and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
solvent
Reaction Step Two
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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